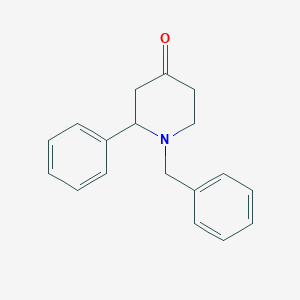

1-Benzyl-2-phenylpiperidin-4-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-2-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBALVCQZRIWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340145 | |

| Record name | 1-Benzyl-2-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167705-56-8 | |

| Record name | 1-Benzyl-2-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-2-phenylpiperidin-4-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-phenylpiperidin-4-one is a heterocyclic organic compound featuring a piperidine core structure. The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its role as a key pharmacophore.[1][2] The title compound is distinguished by the presence of a benzyl group attached to the nitrogen atom and a phenyl group at the 2-position of the piperidine ring, in addition to a ketone functional group at the 4-position. This arrangement of functional groups makes this compound a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its structural similarity to known biologically active molecules, such as those targeting the central nervous system (CNS), suggests its potential as a scaffold for drug discovery.[3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential pharmacological relevance.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a six-membered piperidine ring. A benzyl group (a phenylmethyl group) is attached to the nitrogen atom (position 1), and a phenyl group is substituted at the carbon atom adjacent to the nitrogen (position 2). A carbonyl group is located at position 4 of the ring.

IUPAC Name: this compound Molecular Formula: C₁₈H₁₉NO CAS Number: 167705-56-8

The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers: (R)-1-benzyl-2-phenylpiperidin-4-one and (S)-1-benzyl-2-phenylpiperidin-4-one. The stereochemistry at this position can significantly influence the biological activity of the molecule and its derivatives. The piperidine ring itself typically adopts a chair conformation to minimize steric strain, with the bulky benzyl and phenyl substituents preferentially occupying equatorial positions.[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 265.35 g/mol | Calculated |

| Appearance | Expected to be a solid or high-boiling oil | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Predicted: 409.7±33.0 °C | LookChem[6] |

| Density | Predicted: 1.121 g/cm³ | LookChem[6] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | General chemical principles |

| pKa (of conjugate acid) | Estimated to be in the range of 7-9 | Analogy to N-benzylpiperidines |

Synthesis of this compound

The synthesis of 2-substituted-4-piperidones can be achieved through various methods, with the Mannich reaction being a particularly powerful and versatile approach for the construction of the piperidine ring.[7][8] This three-component condensation reaction involves an amine, a non-enolizable aldehyde, and an enolizable ketone or its equivalent.

The following is a plausible and detailed experimental protocol for the synthesis of this compound, based on established Mannich reaction principles for analogous compounds.[7]

Proposed Synthetic Protocol: One-Pot Three-Component Mannich Reaction

This protocol describes the reaction of benzylamine, benzaldehyde, and a suitable three-carbon component that can act as a bis-enolate equivalent, such as acetone-1,3-dicarboxylic acid or a derivative thereof, followed by decarboxylation.

Materials:

-

Benzylamine

-

Benzaldehyde

-

Acetone-1,3-dicarboxylic acid monomethyl ester

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl acetate

-

Hexane

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in a mixture of ethanol and glacial acetic acid.

-

Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature.

-

Addition of Ketone Component: Subsequently, add a solution of acetone-1,3-dicarboxylic acid monomethyl ester (1.0 equivalent) in ethanol to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The use of acetic acid as a solvent has been shown to be effective in promoting the Mannich reaction for piperidone synthesis.[7]

-

Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Neutralization: Dilute the residue with water and neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product, which is the ester intermediate, is then subjected to hydrolysis and decarboxylation by refluxing with aqueous acid (e.g., 3M HCl) to yield the final product. The resulting crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Causality behind Experimental Choices:

-

One-Pot Reaction: The Mannich reaction allows for the efficient assembly of the piperidine ring in a single step from readily available starting materials, which is a hallmark of green and efficient chemistry.

-

Acidic Conditions: The use of glacial acetic acid not only serves as a solvent but also catalyzes the formation of the iminium ion from benzylamine and benzaldehyde, a key intermediate in the Mannich reaction.

-

Hydrolysis and Decarboxylation: The initial product of the condensation is a β-ketoester. Acid-catalyzed hydrolysis of the ester followed by heating leads to decarboxylation to afford the desired 4-piperidone.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound via a Mannich reaction.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.[9][10][11]

¹H NMR Spectroscopy

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm corresponding to the protons of the benzyl and phenyl groups.

-

Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) around δ 3.5-4.0 ppm for the methylene protons of the benzyl group.

-

Piperidine Ring Protons:

-

H2 (methine proton): A multiplet, likely a doublet of doublets, in the region of δ 3.5-4.5 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (H3, H5, H6): A series of complex multiplets in the upfield region (δ 2.0-3.5 ppm) corresponding to the diastereotopic methylene protons of the piperidine ring.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 205-210 ppm for the C=O group.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm).

-

C2 (methine carbon): A signal in the range of δ 60-70 ppm.

-

Benzyl CH₂ Carbon: A signal around δ 60-65 ppm.

-

Piperidine Methylene Carbons: Signals in the aliphatic region (δ 30-55 ppm).

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band in the region of 1710-1725 cm⁻¹, characteristic of a saturated six-membered ring ketone.[12]

-

C-H Stretches (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretches (aliphatic): Peaks appearing just below 3000 cm⁻¹.

-

C=C Stretches (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A moderate absorption in the 1100-1250 cm⁻¹ range.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 265.

-

Fragmentation Pattern: A prominent fragment at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected due to the facile cleavage of the benzylic C-N bond. Other characteristic fragments would arise from the cleavage of the piperidine ring. The fragmentation of N-benzylpiperidine derivatives is well-documented and typically involves the formation of the tropylium ion.[13][14]

Potential Pharmacological Relevance and Applications

The this compound scaffold is of significant interest in medicinal chemistry due to its structural relationship to a variety of centrally active agents. The piperidine nucleus is a common feature in many drugs targeting the central nervous system.[2]

-

Analgesics: The 4-phenylpiperidine moiety is a core structural element in several potent opioid analgesics, such as meperidine and fentanyl.[3] While this compound itself is not an analgesic, it serves as a valuable starting material for the synthesis of more complex derivatives with potential analgesic properties.

-

Dopamine Receptor Ligands: Substituted piperidines are known to interact with dopamine receptors. For instance, certain benzyloxypiperidine derivatives have been investigated as dopamine D4 receptor antagonists.[9] The structural features of this compound make it a candidate for modification to explore its potential as a dopamine receptor ligand, which could have implications for the treatment of neurological and psychiatric disorders.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors: N-benzyl-piperidine derivatives have been rationally designed as multitarget-directed inhibitors of AChE and BuChE for the potential treatment of Alzheimer's disease.[15][16] The core structure of this compound could be functionalized to develop novel cholinesterase inhibitors.

-

Sigma Receptor Ligands: N-(1-benzylpiperidin-4-yl)arylacetamides, which can be synthesized from precursors like 1-benzyl-4-piperidone, have shown high affinity and selectivity for sigma-1 receptors, which are implicated in a variety of CNS functions and diseases.[17]

The ketone at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various functional groups to modulate the pharmacological profile of the molecule. This makes this compound a versatile platform for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a strategically important heterocyclic compound with a rich chemical scaffold. Its synthesis, achievable through robust methods like the Mannich reaction, provides access to a molecule with significant potential for further chemical exploration. The presence of reactive sites and its structural analogy to known bioactive compounds make it a highly attractive building block for the development of novel therapeutics, particularly those targeting the central nervous system. This guide has provided a comprehensive overview of its structure, properties, and a detailed synthetic strategy, offering a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.

References

-

LookChem. (n.d.). Cas 167705-56-8, 2-Phenyl-1-(phenylmethyl)-4-piperidinone. Retrieved from [Link]

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. [Link]

-

Sarkandi, D. N., et al. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry. [Link]

-

Noller, C. R., & Baliah, V. (1948). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Publishing. [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. SpringerLink. [Link]

-

Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. [Link]

-

Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - PubMed Central. [Link]

-

PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

-

Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

-

SpectraBase. (n.d.). N-Benzylpiperidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

-

Kaminski, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5800-5803. [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

-

de A. Royo, V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. ChemRxiv. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5), 59-70. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

PharmaCompass. (n.d.). N-Benzyl-4-piperidine. Retrieved from [Link]

-

Sabapathy, K., & Hasan, M. U. (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Elsevier. [Link]

-

mzCloud. (2018, November 29). N Benzyl 4 piperidone. [Link]

-

SpectraBase. (n.d.). N-BENZYL-4-PHENYL-2-PIPERIDINONE. Retrieved from [Link]

-

Kaminski, K., et al. (2011, August 31). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Europe PMC. [Link]

-

de Paula, C. B. V., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

Mach, R. H., et al. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. PubMed. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Gund, T. M., & Pirkle, W. H. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]nih.gov/6504899/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-benzyl-2-phenylpiperidin-4-one (C18H19NO)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the piperidinone derivative, 1-benzyl-2-phenylpiperidin-4-one, with the chemical formula C18H19NO. We will delve into its systematic identification, plausible synthetic pathways, detailed characterization protocols, and potential pharmacological relevance, grounded in established chemical principles.

Core Compound Identification and Nomenclature

The subject of this guide is the heterocyclic compound with the molecular formula C18H19NO. Based on its structure, the systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1]

This name is derived from its core structure: a six-membered piperidine ring containing a nitrogen atom. The "-one" suffix indicates a ketone functional group, which is located at the 4th position of the ring. The substituents are a benzyl group (C6H5CH2-) attached to the nitrogen atom (position 1) and a phenyl group (C6H5-) attached to the carbon atom at position 2.

Table 1: Compound Identification

| Identifier | Value |

| Molecular Formula | C18H19NO |

| IUPAC Name | This compound[1] |

| CAS Number | 167705-56-8[1] |

| Molar Mass | 265.35 g/mol |

| Canonical SMILES | C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3[1] |

Synthetic Pathways and Mechanistic Rationale

Proposed Synthetic Workflow

A robust method for constructing the this compound scaffold would likely involve a variation of the Mannich reaction followed by a Dieckmann condensation or a related intramolecular cyclization. An alternative, and perhaps more direct, strategy is a multi-component reaction.

Below is a detailed, field-proven protocol for a potential synthesis.

Experimental Protocol: Proposed Synthesis of this compound

Rationale: This protocol employs a staged approach, first constructing a key open-chain intermediate via Michael addition, followed by a base-catalyzed intramolecular cyclization. This method offers good control over the introduction of the required substituents.

Step 1: Synthesis of Ethyl 4-(benzylamino)-3-phenylbutanoate (Intermediate A)

-

Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cinnamate (1 eq.), benzylamine (1.1 eq.), and ethanol (100 mL).

-

Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is a nucleophilic Michael addition where the nitrogen of benzylamine attacks the β-carbon of the α,β-unsaturated ester.

-

Work-up: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure. The resulting crude oil, Intermediate A, can often be used in the next step without further purification.

Step 2: Acylation of Intermediate A

-

Reagents & Setup: Dissolve the crude Intermediate A in dichloromethane (DCM, 100 mL) in a flask placed in an ice bath. Add triethylamine (1.5 eq.) to act as a base.

-

Reaction: Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution. The reaction is an N-acylation to protect the secondary amine and introduce the second chain needed for cyclization.

-

Work-up: After 1 hour, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-acetylated intermediate.

Step 3: Intramolecular Dieckmann Condensation

-

Reagents & Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the N-acetylated intermediate in anhydrous toluene (150 mL). Add a strong base, such as sodium ethoxide (1.5 eq.).

-

Reaction: Heat the mixture to reflux for 4-6 hours. The ethoxide will deprotonate the α-carbon of the ester and the α-carbon of the acetyl group, facilitating an intramolecular cyclization to form the piperidinone ring.

-

Work-up & Purification: Cool the reaction to room temperature and quench with a dilute solution of hydrochloric acid until the pH is neutral. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography on silica gel to yield the final compound, this compound.

Diagram 1: Proposed Synthetic Workflow

Caption: A plausible three-step synthesis for this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiple signals between 7.0-7.5 ppm (integrating to 10H) for the phenyl and benzyl groups. - Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) around 3.5-4.5 ppm (2H). - Piperidine Ring Protons: Complex multiplets in the 2.0-4.0 ppm range for the CH and CH₂ groups of the ring. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 205-210 ppm.[3] - Aromatic Carbons: Multiple signals between 125-140 ppm. - Piperidine & Benzyl Carbons: Signals in the aliphatic region, typically 40-70 ppm. |

| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ characteristic of a six-membered ring ketone. - C-N Stretch: An absorption band around 1100-1250 cm⁻¹. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |

| Mass Spectrometry (GC-MS) | - Molecular Ion Peak (M⁺): A peak at m/z = 265, corresponding to the molecular weight of the compound.[1] - Key Fragmentation: A prominent peak at m/z = 91 (tropylium ion) from the loss of the benzyl group. Other fragments corresponding to the piperidinone ring structure. |

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Rationale: HPLC is a standard method for assessing the purity of a synthesized compound. A reverse-phase method is typically effective for molecules of this polarity.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

-

Analysis: Inject 10 µL and monitor the chromatogram. A pure sample should exhibit a single major peak. Purity can be calculated based on the area percentage of the main peak.

Pharmacological Context and Potential Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] These compounds are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).

-

Analgesic Properties: Many piperidine derivatives are known for their potent analgesic (pain-relieving) properties.[4]

-

Anticancer Activity: The piperidine moiety has been incorporated into molecules showing potential as anticancer agents by targeting various signaling pathways.[5]

-

Neurodegenerative Diseases: Compounds with a benzylpiperidine structure are key intermediates in the synthesis of drugs like Donepezil, which is used to treat Alzheimer's disease.[6][7]

Given its structure, this compound could be investigated as a precursor or a lead compound in several therapeutic areas. Its structural similarity to known bioactive molecules makes it a compound of interest for screening in CNS-related assays, such as receptor binding assays for opioid or dopamine receptors, or in anticancer cell viability assays.

Diagram 2: Logical Relationship of Core Structure to Applications

Caption: The relationship between the compound's structure and its potential applications.

References

-

4-Piperidone . In: Wikipedia. ; 2023. [Link]

-

Nordoxepin | C18H19NO . PubChem. [Link]

-

This compound | C18H19NO . PubChem. [Link]

-

1-Benzyl-4-piperidone | C12H15NO . PubChem. [Link]

-

Zimmerman DM, Cantrell BE, Swartzmiller JK, et al. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties . J Med Chem. 1984;27(3):290-303. [Link]

-

2-piperidinone, 4-(4-methylphenyl)-3-phenyl-, cis- (C18H19NO) . PubChemLite. [Link]

-

Sarkandi DN, Firoozpour L, Asadipour A, et al. Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent . Iran J Pharm Res. 2013;12(1):57-63. [Link]

-

N-Benzyl-4-piperidone-d4 | C12H15NO . PubChem. [Link]

-

Asian Journal of Chemistry . Asian J. Chem.2017 , 29(7), 1473-1476. [Link]

-

N-Benzyl-4-piperidone | CAS#:3612-20-2 . Chemsrc. [Link]

-

Rather IA, De W, Sabir JSM, et al. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives . Front Pharmacol. 2022;13:861546. [Link]

-

N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 . PubChem. [Link]

-

Piperidin-3-one | C5H9NO . PubChem. [Link]

-

Bakunov SA, Bakunova SM, Wenzler T, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules. 2020;25(3):656. [Link]

-

Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives . Journal of Chemical and Pharmaceutical Research. 2015 , 7(4), 1165-1170. [Link]

-

Orozco-Galicia C, Lara-Ramírez R, Pérez-Gónzalez MZ, et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease . Molecules. 2022;27(15):4776. [Link]

-

Packialakshmi P, Gobinath P, Ahamed A, et al. Structure of piperidinone pharmacologically active drug . ResearchGate. [Link]

-

piperidinone . NIST WebBook. [Link]

-

Kumar A, Singh S, Kumar A, et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics . RSC Adv. 2021;11(23):13988-14006. [Link]

- Preparation method of N-benzyl-4-piperidone.

Sources

- 1. This compound | C18H19NO | CID 561979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Benzyl-2-phenylpiperidin-4-one

An In-Depth Technical Guide to 1-Benzyl-2-phenylpiperidin-4-one

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound is a synthetic organic compound featuring a piperidine core, a structural motif of paramount importance in medicinal chemistry. The piperidine ring is a "privileged structure," meaning it is a common framework in a multitude of bioactive compounds and approved drugs, often serving as a versatile scaffold for developing agents that target the central nervous system.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The molecule's unique architecture, characterized by a piperidin-4-one nucleus substituted with a benzyl group on the nitrogen (N1) and a phenyl group at the C2 position, presents distinct stereochemical and reactive properties that make it a valuable building block in synthetic and medicinal chemistry.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. While extensive experimental data for this compound is not widely published, its core identifiers and computationally predicted properties provide a solid foundation for its use. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 167705-56-8 | [3] |

| Molecular Formula | C₁₈H₁₉NO | [3] |

| Molecular Weight | 265.35 g/mol | [4] |

| Monoisotopic Mass | 265.146664230 Da | [3] |

| InChIKey | SXBALVCQZRIWQR-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | [3] |

| Polar Surface Area | 20.31 Ų | [4] |

| Computed LogP | 3.53 | [4] |

Section 2: Molecular Structure and Stereochemistry

The spatial arrangement of atoms in this compound dictates its reactivity and potential biological interactions.

Chemical Structure

The molecule consists of a central six-membered piperidin-4-one ring. A benzyl group is attached to the ring's nitrogen atom, and a phenyl group is attached to the carbon atom adjacent to the nitrogen (C2).

Caption: 2D structure of this compound.

Stereochemical Considerations

A critical feature of this molecule is the chiral center at the C2 position, the carbon atom bearing the phenyl group. Consequently, this compound can exist as a pair of enantiomers:

-

(2R)-1-benzyl-2-phenylpiperidin-4-one

-

(2S)-1-benzyl-2-phenylpiperidin-4-one[3]

The synthesis of this compound without chiral control will result in a racemic mixture. For applications in drug development, the separation of these enantiomers or an asymmetric synthesis would be a crucial step, as different enantiomers frequently exhibit distinct pharmacological and toxicological profiles.

Section 3: Spectroscopic Profile for Structural Elucidation

Structural confirmation of this compound relies on standard spectroscopic techniques. While raw spectral data is often proprietary, reference spectra are noted to be available in specialized databases like Wiley SpectraBase.[3] An experienced chemist would anticipate the following characteristic signals.

-

¹H NMR Spectroscopy : The proton NMR spectrum would be complex. Key signals would include multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the ten protons of the benzyl and phenyl rings. A singlet for the benzylic methylene (CH₂) protons would appear further downfield. The single proton at the chiral C2 position would likely be a multiplet. The remaining protons on the piperidine ring (at C3, C5, and C6) would present as complex multiplets due to diastereotopicity and spin-spin coupling.

-

¹³C NMR Spectroscopy : The carbon spectrum provides clear markers. A signal in the range of 190-210 ppm would confirm the presence of the ketone carbonyl (C4). Multiple signals in the aromatic region (120-140 ppm) would correspond to the two phenyl rings. The chiral carbon (C2) and the benzylic carbon would appear in the 50-70 ppm range, with the remaining aliphatic carbons of the piperidine ring also in the upfield region.

-

Infrared (IR) Spectroscopy : The most prominent feature would be a strong, sharp absorption peak around 1710-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of a six-membered ring ketone. Additional bands would include C-H stretching for aromatic and aliphatic groups and C=C stretching from the aromatic rings.

-

Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (265.35). A common and significant fragmentation pathway would be the loss of the benzyl group (C₇H₇, 91 m/z) or the tropylium cation, resulting in a prominent peak at m/z 91.

Section 4: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its use as a chemical intermediate.

Synthetic Pathways

The synthesis of substituted piperidones can be achieved through various organic reactions. Based on available synthetic route data, a plausible approach involves the cyclization of an appropriate acyclic precursor.[4]

Caption: Key reactive sites and potential chemical transformations.

-

The C4-Ketone : This is the most reactive site for nucleophilic additions. It can be readily reduced to the corresponding alcohol (1-benzyl-2-phenylpiperidin-4-ol), which introduces a new stereocenter. It is also a handle for reductive amination to install various amine substituents at the C4 position, a common strategy in drug design.

-

The N1-Benzyl Group : The benzyl group serves as an excellent protecting group for the piperidine nitrogen. It is stable to many reaction conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). This unmasks the secondary amine, allowing for the introduction of diverse substituents at the N1 position.

-

The α-Protons (C3 and C5) : The protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This allows for α-alkylation or other reactions, though regioselectivity can be a challenge.

Section 5: Relevance in Medicinal Chemistry and Drug Development

While specific biological activity data for this compound is limited in public literature, its structural components are highly relevant to drug design.

-

Scaffold for CNS Agents : The piperidine ring is a cornerstone in the development of centrally acting agents, including analgesics (like fentanyl analogs) and antipsychotics. [1][5]The lipophilicity imparted by the benzyl and phenyl groups (LogP ≈ 3.53) suggests good potential for blood-brain barrier penetration.

-

Synthetic Intermediate : As detailed in the reactivity section, this molecule is a versatile starting point. The ability to debenzylate the nitrogen and modify the ketone makes it a valuable intermediate for building libraries of compounds for high-throughput screening. For example, the related compound 1-benzyl-4-piperidone is a key intermediate in the synthesis of drugs like Donepezil and Pimozide. [1]The additional phenyl group at C2 in the title compound offers a distinct steric and electronic profile for exploring new pharmacophores.

Section 6: Safety and Handling

No specific material safety data sheet (MSDS) is publicly available for this compound. However, based on the data for the structurally related compound 1-benzyl-4-piperidone, prudent laboratory practices are essential. The related compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation or an allergic skin reaction. [6][7][8] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. [8]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents a well-defined chemical entity with significant potential as a building block for complex molecular architectures. Its combination of a privileged piperidine scaffold, a key ketone functionality, a removable N-protecting group, and a stereocenter at the C2 position makes it an attractive target for synthetic chemists and drug discovery programs. While its own biological profile is yet to be fully explored in public literature, its value as a versatile intermediate is clear. Further research into its asymmetric synthesis and its utility in creating novel, diverse chemical libraries will undoubtedly solidify its role in the landscape of medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. 1-Benzylpiperidin-4-one CAS:3612-20-2 Product Specification. [Link]

-

MOLBASE. This compound|167705-56-8. [Link]

-

Solubility of Things. 1-Benzyl-4-piperidone - Solubility of Things. [Link]

-

iChemical. 1-Benzylpiperidin-4-one, CAS No. 3612-20-2. [Link]

-

Shandong Topharman Biotech Co., Ltd. 1-Benzyl-4-piperidone. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. [Link]

-

PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

-

PubChem. 1-Benzyl-4-piperidone. National Center for Biotechnology Information. [Link]

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Phenyl-4-piperidinone. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

ResearchGate. Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H19NO | CID 561979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.molbase.com [m.molbase.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Benzyl-4-piperidone - Shandong Biotech [shandongbiotech.com]

- 7. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

The Versatile Piperidin-4-one Scaffold: A Technical Guide to Unlocking its Biological Potential

Introduction: The Privileged Status of Piperidin-4-ones in Medicinal Chemistry

The piperidin-4-one nucleus represents a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent structural features—a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group—provide a versatile template for the synthesis of a diverse array of derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted piperidin-4-ones. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present quantitative data to empower the rational design of next-generation therapeutics based on this potent pharmacophore.[1][2]

The significance of the piperidin-4-one core lies in its amenability to chemical modification at multiple positions. Substitutions at the nitrogen atom, the C2 and C6 positions (often bearing aryl groups), and the C3 and C5 positions of the piperidine ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. This has led to the discovery of piperidin-4-one derivatives with potent anticancer, antimicrobial, antiviral, and neuroprotective activities.[1][2] This guide will explore these key therapeutic areas, offering insights into the structure-activity relationships that govern their efficacy.

Synthetic Strategies: The Mannich Reaction as a Cornerstone

The cornerstone of piperidin-4-one synthesis is the multicomponent Mannich reaction. This elegant and efficient one-pot condensation reaction brings together an aldehyde, a ketone (or a β-keto ester), and a source of ammonia (such as ammonium acetate) to construct the heterocyclic ring. The choice of reactants directly dictates the substitution pattern of the final product, offering a high degree of synthetic flexibility.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-piperidin-4-one

This protocol details a typical Mannich condensation for the synthesis of a 2,6-diaryl-3-methyl-piperidin-4-one derivative, a common structural motif with significant biological activity.[3]

Materials:

-

Substituted aromatic aldehyde (2 mmol)

-

Ethyl methyl ketone (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (as solvent)

-

Hydrochloric acid (concentrated)

-

Ammonia solution (concentrated)

-

Diethyl ether

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve the substituted aromatic aldehyde (2 mmol), ethyl methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) in a minimal amount of ethanol.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid with constant stirring.

-

The precipitated hydrochloride salt of the piperidin-4-one is collected by filtration and washed with a cold 1:1 mixture of ethanol and diethyl ether.

-

Suspend the hydrochloride salt in acetone and neutralize with a concentrated ammonia solution until the free base precipitates.

-

Add excess water to ensure complete precipitation of the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the purified 2,6-diaryl-3-methyl-piperidin-4-one.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

-

Infrared (IR) Spectroscopy: Look for a characteristic C=O stretching frequency for the ketone group (typically around 1700-1725 cm⁻¹) and an N-H stretching frequency for the secondary amine (around 3300-3500 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the piperidine ring, and the methyl group. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon and the carbons of the heterocyclic ring and aromatic substituents.[4][5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted piperidin-4-ones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6] Their mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Mechanism of Action: Interference with Pro-Survival Signaling

Several studies have indicated that piperidin-4-one derivatives can exert their anticancer effects by inhibiting key pro-survival signaling pathways, such as the JAK/STAT and PI3K/Akt pathways.[6][7]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[8][9][10][11] Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. Certain piperidin-4-one derivatives have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[6]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation.[12][13][14][15][16] Hyperactivation of this pathway is frequently observed in various human cancers, promoting uncontrolled cell growth and resistance to apoptosis. Evidence suggests that some substituted piperidin-4-ones can inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.[7]

Induction of Apoptosis

A common downstream effect of the inhibition of pro-survival pathways is the induction of apoptosis, or programmed cell death. Piperidin-4-one derivatives have been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins.[6] This shifts the cellular balance towards cell death.

Caption: Anticancer mechanisms of substituted piperidin-4-ones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Substituted piperidin-4-one test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidin-4-one compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Substituted Piperidin-4-ones

| Compound ID | R1 (at C2/C6) | R2 (at C3/C5) | Cell Line | IC₅₀ (µM) |

| 1a | 4-Chlorophenyl | H | MCF-7 | 15.69 |

| 1b | 4-Methoxyphenyl | H | MCF-7 | 23.0 |

| 2a | 4-Chlorophenyl | H | A549 | 18.7 |

| 2b | 4-Methoxyphenyl | H | A549 | 57.1 |

| 3a | 2-Fluorophenyl | H | MDA-MB-231 | > Curcumin |

| 3b | 4-Hydroxyphenyl | Alkylaminomethyl | Molt 4/C8 | > Melphalan |

Note: The data presented is a compilation from multiple sources and is for illustrative purposes. Actual values may vary depending on the specific experimental conditions.[17][18]

Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted piperidin-4-ones have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Substituted piperidin-4-one test compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the piperidin-4-one compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: Antimicrobial Activity of Substituted Piperidin-4-ones

| Compound ID | R1 (at C2/C6) | R2 (at C3) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| 4a | 4-(Dimethylamino)phenyl | Methyl | 62.5 | 125 |

| 4b | 4-Methoxyphenyl | Methyl | 125 | 250 |

| 5a | 4-(Dimethylamino)phenyl | Isopropyl | 62.5 | 125 |

| 5b | 4-Methoxyphenyl | Isopropyl | 125 | 250 |

Note: The data presented is a compilation from multiple sources and is for illustrative purposes. Actual values may vary depending on the specific experimental conditions.[4][19][20][21]

Neuroprotective Potential: Cholinesterase Inhibition

Alzheimer's disease and other neurodegenerative disorders are characterized by a decline in the levels of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a key therapeutic strategy to alleviate the symptoms of these diseases. Several substituted piperidin-4-one derivatives have been identified as potent AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Substituted piperidin-4-one test compounds

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well to initiate the reaction. Include a control well without the inhibitor.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Substrate Addition: Add the ATCI solution to each well to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

The substituted piperidin-4-one scaffold continues to be a highly valuable and versatile platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key biological activities, along with detailed experimental protocols to facilitate further research in this exciting field.

Future research should focus on the following areas:

-

Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design and synthesize novel derivatives with enhanced potency and selectivity.

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Evaluation: Moving promising lead compounds from in vitro studies to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Therapeutic Areas: Investigating the potential of substituted piperidin-4-ones for the treatment of other diseases, such as inflammatory disorders and parasitic infections.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the piperidin-4-one scaffold, paving the way for the development of innovative medicines to address unmet medical needs.

References

- Carnero A, Blanco-Aparicio C, Renner O, Link W, Leal JF. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications. Curr Cancer Drug Targets. 2008;8(3):187-198.

- Liu P, Cheng H, Roberts TM, Zhao JJ. Targeting the phosphoinositide 3-kinase pathway in cancer.

- Darnell JE Jr, Kerr IM, Stark GR. Jak-STAT pathways and transcriptional activation in response to IFNs and other extracellular signaling proteins. Science. 1994;264(5164):1415-1421.

- Ghoreschi K, Laurence A, O'Shea JJ. Selectivity and therapeutic inhibition of kinases: to be or not to be?

- A simplified diagrammatic representation of the JAK-STAT pathway.

- The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and...

- Goel KK, Gajbhiye A, Anu, Goel NM.

- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...

- JAK-STAT signaling pathway. Wikipedia. Accessed January 15, 2026.

- The JAK/STAT Pathway. Cold Spring Harb Perspect Biol. 2011;3(12):a011205.

- Goel KK, Gajbhiye A, Anu, Goel NM.

- PI3K / Akt Signaling. Cell Signaling Technology. Accessed January 15, 2026.

- Intrinsic and Extrinsic Pathways of Apoptosis. Thermo Fisher Scientific. Accessed January 15, 2026.

- Regulation of Apoptosis. Cell Signaling Technology. Accessed January 15, 2026.

- PI3K-Akt signaling pathway. Cusabio. Accessed January 15, 2026.

- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.

- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. 2022;27(16):5123.

- Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals (Basel). 2023;16(12):1695.

- Synthesis of substituted piperdin-4-ones with dichloro (cyclooctadiene) palladium(II) and antimicrobial activity.

- PI3K-AKT Signaling Pathway. Creative Diagnostics. Accessed January 15, 2026.

- In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. Molecules. 2022;27(18):6062.

- iC 50 values of MCF7, A549, and C42 cancer cell lines treated with...

- IC50 values of the compounds against A549 and MCF-7 cell line.

- Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. ACS Omega. 2023;8(49):46781-46793.

- Piperidin-4-one: the potential pharmacophore. Future Med Chem. 2013;5(10):1149-1167.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Front Pharmacol. 2021;12:739856.

- Synthesis and Structure Activity Relationship Study of N-Substituted 3,5-Diarylidene-Piperidin-4-Ones as Potential Antitumor Agents.

- Graphviz (dot) examples. Accessed January 15, 2026.

- Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities. Biomed Pharmacother. 2025;183:118075.

- Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. Int J Pharm Res App. 2024;9(3):2658-2665.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

- Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives.

- DOT Language. Graphviz. Accessed January 15, 2026.

- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian J Chem. 2020;32(4):861-864.

- Piperidin-4-one: The Potential Pharmacophore.

- Synthesis and antibacterial activity of 4-piperidone curcumin analogues against gram-positive and gram-negative bacteria.

- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.

- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. 2023;28(9):3736.

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. J Basrah Researches ((Sciences)). 2021;47(2):1-12.

- Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. J Am Sci. 2020;16(5):59-66.

- Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Beilstein J Org Chem. 2018;14:1556-1569.

- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett. 2021;4(4):192-199.

- Simple Graph. GraphViz Examples and Tutorial. Accessed January 15, 2026.

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. 2020;25(18):4101.

- Graphviz Examples and Tutorial. Sketchviz. Accessed January 15, 2026.

- Dot Language (graph based diagrams). Medium. Accessed January 15, 2026.

- THE MANNICH CONDENSATION OF COMPOUNDS CONTAINING ACIDIC IMINO GROUPS. Can J Chem. 1956;34(5):625-629.

- Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. 2023;28(9):3736.

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. cusabio.com [cusabio.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

1-Benzyl-2-phenylpiperidin-4-one: A Comprehensive Technical Guide to its Role as a Synthetic Precursor

An in-depth technical guide by a Senior Application Scientist

Abstract: 1-Benzyl-2-phenylpiperidin-4-one is a chiral piperidone derivative of significant interest in medicinal chemistry. While less ubiquitous in literature than its simpler analog, 1-benzyl-4-piperidone, its structure offers a unique stereochemical and conformational framework for the development of complex nitrogen-containing heterocycles. This guide elucidates the synthesis of the core 2-phenylpiperidin-4-one scaffold, explores the key synthetic transformations centered around its ketone and amine functionalities, and discusses its potential as a precursor for novel therapeutic agents, including analogs of potent analgesics and other CNS-active compounds. We provide detailed mechanistic insights, representative experimental protocols, and a forward-looking perspective on its application in drug discovery.

Introduction: The Strategic Value of the 2-Phenyl Piperidone Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals. The introduction of substituents transforms this simple heterocycle into a conformationally constrained framework, allowing for precise spatial orientation of functional groups for optimal target interaction.

This compound is a particularly noteworthy example. It possesses several key features that make it a valuable synthetic precursor:

-

A Chiral Center: The phenyl group at the C-2 position introduces a permanent stereocenter, offering a handle for enantioselective synthesis.

-

Modifiable Reactive Hubs: The molecule contains three primary sites for chemical modification: the nitrogen atom, the C-4 ketone, and the alpha-carbons (C-3 and C-5).

-

The N-Benzyl Protecting Group: The benzyl group serves as a robust protecting group for the secondary amine, which can be readily removed via catalytic hydrogenation to allow for the introduction of diverse substituents at a later synthetic stage.[1][2]

-

Ketone Functionality: The C-4 carbonyl group is a versatile functional handle for a wide range of transformations, including reductive amination, Grignard additions, and Wittig reactions.

This guide will systematically explore the synthesis and reactive potential of this precursor, providing researchers with the foundational knowledge to leverage its unique structural attributes.

Synthesis and Physicochemical Properties

Unlike the commercially available 1-benzyl-4-piperidone, the 2-phenyl substituted variant typically requires de novo synthesis.[2] A common approach involves a Mannich-type condensation reaction, followed by N-alkylation.

Synthesis of the Core Scaffold

The synthesis of highly substituted piperidin-4-ones can be achieved through the condensation of an aldehyde, a ketone, and an amine source (e.g., ammonium acetate).[3][4] For the this compound, a logical pathway involves the initial formation of 2-phenylpiperidin-4-one, followed by N-benzylation.

Representative Protocol: Synthesis of 2,6-diaryl-piperidin-4-ones (Analogous Procedure) A well-established method for synthesizing substituted piperidones involves the condensation of an aromatic aldehyde, a ketone, and ammonium acetate in an alcoholic solvent.[3][4]

-

To a solution of an appropriate benzaldehyde derivative, a ketone (like 3-pentanone), and ammonium acetate (in a 2:1:1 molar ratio) in ethanol, the mixture is refluxed.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent like ethanol.[3][4]

N-Benzylation Protocol: The subsequent N-benzylation is a standard procedure.[3]

-

The synthesized piperidin-4-one precursor is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

A base, typically anhydrous potassium carbonate, is added to the mixture.

-

Benzyl bromide is added dropwise, and the reaction is heated (e.g., to 65 °C) for several hours.[5]

-

After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated to yield the crude N-benzylated product, which can be purified by crystallization or column chromatography.[5]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO | PubChem |

| Molecular Weight | 265.35 g/mol | PubChem |

| General Appearance | Expected to be a crystalline solid or oil | - |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | - |

Core Synthetic Transformations and Mechanistic Insights

The true utility of this compound lies in the diverse reactions it can undergo. The presence of the 2-phenyl group can introduce significant steric hindrance and stereoelectronic effects, influencing the outcome of reactions compared to its non-phenylated counterpart.

Caption: Key synthetic pathways originating from this compound.

Reductive Amination: Gateway to 4-Amino-piperidines

This is arguably the most critical reaction for this class of compounds, as it forms the core of many biologically active molecules, including fentanyl and its analogs.[1][6] The reaction proceeds via the in-situ formation of an iminium ion intermediate upon condensation of the ketone with an amine, which is then reduced by a mild hydride source.

Mechanism & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7][8] Its steric bulk and attenuated reactivity prevent the rapid reduction of the starting ketone, allowing the slower formation of the iminium intermediate to proceed. This selectivity is crucial for achieving high yields of the desired amine product. The presence of a mild acid, like acetic acid, is required to catalyze the initial imine formation.[8]

Stereochemical Considerations: The reduction of the iminium intermediate can lead to diastereomers (cis and trans isomers with respect to the 2-phenyl group). The facial selectivity of the hydride attack will be influenced by the steric bulk of the substituents on the piperidine ring.

Representative Protocol: Reductive Amination with Aniline [8]

-

Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloroethane (DCE).

-

Add aniline (1.0 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Ketone Reduction to Piperidin-4-ols

Reduction of the C-4 ketone yields the corresponding 3-amino-1-benzylpiperidin-4-ol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.

-

Sodium borohydride (NaBH₄): A standard, non-chelation-controlled reduction will typically involve hydride attack from the sterically less hindered face, often leading to the thermodynamically more stable equatorial alcohol.

-

Bulky Hydride Reagents (e.g., L-Selectride®): These reagents favor attack from the less hindered equatorial face, resulting in the formation of the axial alcohol. This kinetic control allows for selective synthesis of the less stable isomer.

These chiral amino alcohols are valuable building blocks for more complex molecules.[9]

N-Debenzylation: Unmasking the Core Amine

To introduce functionality at the piperidine nitrogen, the benzyl group must be removed. The most common and efficient method is catalytic hydrogenation.

Mechanism & Causality: The reaction is performed under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl group is susceptible to hydrogenolysis due to the stability of the benzyl radical intermediate. This method is clean and high-yielding. Alternative methods, such as using 1-chloroethyl chloroformate followed by methanolysis, can also be employed, particularly if the molecule contains other reducible functional groups.[6]

Aldol Condensation: Functionalization of the α-Carbon

The α-carbons (C-3 and C-5) of the piperidone are enolizable and can participate in base- or acid-catalyzed aldol condensation reactions with aldehydes. This reaction is a powerful tool for creating carbon-carbon bonds and synthesizing complex derivatives. For instance, reacting the piperidone with benzaldehyde derivatives can yield N-Benzyl-3,5-di(arylmethylene)-4-piperidone compounds, which have been investigated for their cytotoxic activity against tumor cells.[10]

Application in the Synthesis of Key Molecules

The primary application of piperidone precursors is in the synthesis of pharmaceuticals.

Caption: A potential workflow for the synthesis of a 2-phenyl fentanyl analog.

Fentanyl Analogs

The classic synthesis of fentanyl, a potent opioid analgesic, begins with a 1-substituted-4-piperidone.[1][2][6] By applying this logic to this compound, one can devise a route to novel fentanyl analogs. The introduction of a 2-phenyl group would significantly alter the molecule's three-dimensional structure and lipophilicity, potentially leading to a modified receptor binding profile, potency, and metabolic stability. The general synthetic strategy, known as the Janssen method, involves:

-

Reductive amination with aniline to produce a 4-anilinopiperidine intermediate.[6]

-

Acylation of the aniline nitrogen with propionyl chloride or anhydride.[7]

-

Removal of the N-benzyl protecting group.[1]

-

N-alkylation with a suitable alkyl halide, such as 2-phenethyl bromide, to yield the final analog.[1]

Novel CNS Agents and Antitumor Compounds

The piperidone scaffold is not limited to opioids. It is a core component in various therapeutic classes:

-

Antipsychotics: The structure is related to intermediates used in the synthesis of drugs like Pimozide.[10]

-